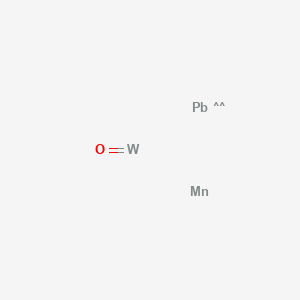
CID 71335368
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71335368” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of CID 71335368 involves specific synthetic routes and reaction conditions. One method includes using N-protective indole and halogenated hydrocarbon as raw materials. The process involves a C-H alkylation reaction facilitated by a manganese catalyst, magnesium metal, and mechanical grinding . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Chemical Reactions Analysis
CID 71335368 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
CID 71335368 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may serve as a probe to study biological pathways and interactions. In medicine, the compound could be investigated for its potential therapeutic effects, such as its role in treating specific diseases or conditions. Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of CID 71335368 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but understanding these interactions is crucial for its application in scientific research and medicine .
Comparison with Similar Compounds
CID 71335368 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar indole derivatives or halogenated hydrocarbons can be considered. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and versatility.
Properties
CAS No. |
110687-28-0 |
|---|---|
Molecular Formula |
MnOPbW |
Molecular Weight |
462 g/mol |
InChI |
InChI=1S/Mn.O.Pb.W |
InChI Key |
BCGCHXFSMOCHOX-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Mn].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















